molecular formula C7H16N2O B053961 N-((Morpholin-2-YL)methyl) ethanamine CAS No. 122894-64-8

N-((Morpholin-2-YL)methyl) ethanamine

Cat. No.: B053961
CAS No.: 122894-64-8
M. Wt: 144.21 g/mol
InChI Key: DLNHSNNDIIJVDE-UHFFFAOYSA-N
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Description

N-((Morpholin-2-YL)methyl) ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Biological Activity

N-((Morpholin-2-YL)methyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

N-((Morpholin-2-YL)methyl)ethanamine is characterized by the presence of a morpholine ring, which contributes to its pharmacological properties. The molecular formula is C7H16N2OC_7H_{16}N_2O, and it exhibits significant solubility in aqueous environments due to the morpholine moiety.

The biological activity of N-((Morpholin-2-YL)methyl)ethanamine can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has shown promising results as an inhibitor of checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response. It exhibited over 400-fold selectivity for CHK1 over CHK2 in SW620 colon cancer cells, indicating its potential as a targeted cancer therapeutic .
  • Cell Cycle Arrest : In various studies, N-((Morpholin-2-YL)methyl)ethanamine has been associated with cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies. This was evidenced by its ability to inhibit tubulin polymerization and interfere with microtubule dynamics .
  • Anti-inflammatory Activity : The compound has also demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha. This suggests its utility in treating inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 ValueReference
CHK1 InhibitionSW620 Colon Cancer Cells< 10 nM
Tubulin PolymerizationCell Cycle ArrestLow micromolar range
Anti-inflammatoryTNF-alpha Release0.283 mM
Urease InhibitionEnzymatic Assay3.50–8.05 μM

Case Study 1: Cancer Therapeutics

In a study focused on the optimization of N-((Morpholin-2-YL)methyl)ethanamine derivatives, researchers found that modifications to the morpholine structure enhanced selectivity and potency against CHK1, leading to improved anticancer activity in vitro. These findings suggest that further structural optimization could yield more effective cancer therapeutics .

Case Study 2: Anti-inflammatory Potential

Another investigation assessed the compound's ability to inhibit TNF-alpha release in LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha levels, supporting its role as a potential anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

N-((Morpholin-2-YL)methyl)ethanamine is being investigated for its role as a building block in the development of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drugs aimed at treating neurological disorders and cancer.

Case Studies:

  • Cancer Therapeutics: Research has shown that derivatives of morpholine compounds exhibit significant activity against cancer cell lines. For instance, compounds incorporating the morpholinyl group have been linked to enhanced inhibition of specific cancer pathways, particularly in colon cancer cells where they modulate checkpoint kinase (CHK) activities .

Table 1: Summary of Medicinal Applications

Application AreaDescription
Neurological DisordersPotential for developing agents targeting neurotransmitter systems.
Cancer TreatmentInhibition of CHK pathways and enhancement of chemotherapeutic efficacy.

Organic Synthesis

In organic chemistry, N-((Morpholin-2-YL)methyl)ethanamine serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various reactions, including oxidation and substitution processes.

Key Reactions:

  • Oxidation: Can lead to the formation of carboxylic acids or ketones.
  • Substitution: Facilitates the creation of various substituted derivatives depending on the nucleophile used.

Table 2: Organic Synthesis Applications

Reaction TypeOutcome
OxidationFormation of carboxylic acids/ketones
SubstitutionDiverse substituted derivatives

Material Science

The compound has been explored for its potential applications in material science, particularly in the development of novel materials with specific electronic or optical properties. Its unique structure contributes to the fabrication of innovative devices such as self-standing membranes for electrochemical applications.

Research Insights:

  • Studies have indicated that N-((Morpholin-2-YL)methyl)ethanamine can be incorporated into lithium metal batteries, enhancing ion transport properties when doped with lithium ions.

Table 3: Material Science Applications

Application AreaDescription
Electrochemical DevicesDevelopment of membranes for lithium batteries
Novel MaterialsCreation of materials with tailored electronic properties

Biological Interactions

N-((Morpholin-2-YL)methyl)ethanamine exhibits interactions with various biological receptors and enzymes, which are crucial for understanding its therapeutic potential.

Mechanisms of Action:

  • The compound may influence cell signaling pathways by modulating G-protein coupled receptors (GPCRs), which are essential for cellular communication.
  • It has been noted to interact with cytochrome P450 enzymes, affecting their catalytic activities, which can lead to either inhibition or activation based on the specific isoform involved.

Table 4: Biological Interaction Insights

Interaction TypeEffect on Biological Systems
GPCR ModulationAlters signal transduction pathways
Cytochrome P450 BindingInfluences enzyme activity and metabolism

Properties

IUPAC Name

N-(morpholin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-2-8-5-7-6-9-3-4-10-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNHSNNDIIJVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438463
Record name N-[(Morpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-64-8
Record name N-[(Morpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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